molecular formula C16H13FN2O5S2 B13852563 Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13852563
M. Wt: 396.4 g/mol
InChI Key: HVRBTZDRUSDBJQ-UHFFFAOYSA-N
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Description

Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-fluoro-2-methoxyphenyl group, a methylsulfonyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the 3-Fluoro-2-Methoxyphenyl Group: This is achieved through a substitution reaction, where the thieno[3,2-d]pyrimidine core is reacted with a 3-fluoro-2-methoxyphenyl halide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, nitriles, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.

    Interference with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13FN2O5S2

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H13FN2O5S2/c1-23-13-8(5-4-6-9(13)17)11-12-10(25-14(11)15(20)24-2)7-18-16(19-12)26(3,21)22/h4-7H,1-3H3

InChI Key

HVRBTZDRUSDBJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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